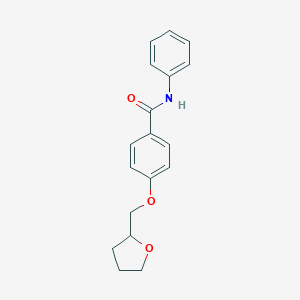![molecular formula C18H22N2O3S B250530 N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide, also known as MTPA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a chiral auxiliary that is used in enantioselective synthesis, and it has also been investigated for its potential use in the treatment of certain diseases. In
Wirkmechanismus
The mechanism of action of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide involves its ability to control the stereochemistry of reactions. N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can act as a chiral template, guiding the formation of specific enantiomers of a compound. This ability is due to the steric and electronic properties of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide, which allow it to interact selectively with certain reactants.
Biochemical and Physiological Effects:
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not expected to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide as a chiral auxiliary has several advantages in lab experiments. It allows for the production of specific enantiomers of a compound, which is important in the development of pharmaceuticals and other products. N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide is also relatively easy to synthesize and has a high yield. However, the use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can also have limitations, such as the need for specific reaction conditions and the potential for side reactions.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of new synthesis methods that are more efficient and produce higher yields of pure N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. Another area of interest is the investigation of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide's potential use in the treatment of certain diseases. Additionally, the use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide in the development of new materials and catalysts is an area of active research.
Conclusion:
In conclusion, N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide is a compound that has been extensively researched for its potential use in various scientific applications. Its ability to control the stereochemistry of reactions makes it an important tool in the development of pharmaceuticals and other products. While there is still much to learn about N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide's biochemical and physiological effects, its use in lab experiments has several advantages. Future research on N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide will likely focus on the development of new synthesis methods and the investigation of its potential use in the treatment of diseases.
Synthesemethoden
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can be synthesized through a multistep process that involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonyl chloride. The resulting compound is then reacted with 4-aminophenylpropanoic acid to form N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has been widely used as a chiral auxiliary in enantioselective synthesis. This compound can be used to control the stereochemistry of reactions, allowing for the production of specific enantiomers of a compound. N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
Molekularformel |
C18H22N2O3S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-5-17(21)19-15-6-8-16(9-7-15)24(22,23)20-18-13(3)10-12(2)11-14(18)4/h6-11,20H,5H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
DNEDACHRXDBZND-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)